molecular formula C15H24ClN3S B2639491 N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride CAS No. 1421585-86-5

N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride

Cat. No. B2639491
CAS RN: 1421585-86-5
M. Wt: 313.89
InChI Key: FUVAUYUVTFRYSG-UHFFFAOYSA-N
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Description

The closest compound I found is "N1- (6-ethoxybenzo [d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine" . This compound has a similar structure to the one you’re asking about, with an ethoxy group at the 6-position of the benzothiazole ring instead of a methyl group at the 4,7-positions .


Molecular Structure Analysis

The molecular structure of the related compound “1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” was analyzed based on IR, 1H, 13C NMR and mass spectral data . A similar analysis would likely be performed for your compound.


Chemical Reactions Analysis

The related compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” were analyzed. It was found to have a molecular weight of 234.32 .

Scientific Research Applications

Catalytic Activity in Multicomponent Reactions

A study by Zare et al. (2017) focuses on the preparation and characterization of a new acidic ionic liquid derived from a similar diamine compound. This ionic liquid demonstrated high efficiency and general catalysis for multicomponent reactions, including the production of bis(pyrazolyl) derivatives and the synthesis of xanthenone derivatives under solvent-free conditions (Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017).

Synthesis and Characterization of Metal Complexes

Kang et al. (2019) reported on the synthesis and characterization of Zn(II) and Cu(II) complexes using (chiral substituent)(diethyl)-ethanediamine derivatives. These complexes effectively polymerized rac-lactide, yielding heterotactic polylactide, a material with significant implications for biodegradable plastics (Kang, Cho, Nayab, & Jeong, 2019).

Anti-bacterial Evaluation and Molecular Docking

Al‐Janabi, Elzupir, & Yousef (2020) synthesized new Schiff bases from reactions involving similar diamine compounds. These bases showed good anti-bacterial activity and were further evaluated through molecular docking studies as potential inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease, suggesting their relevance in drug discovery (Al‐Janabi, Elzupir, & Yousef, 2020).

Dyeing Performance of Thiadiazole Derivatives

Malik et al. (2018) explored thiadiazole derivatives synthesized from reactions involving similar diamine compounds for their dyeing performance on nylon fabric. This study contributes to the field of textile engineering by developing new dyes with specific properties (Malik, Patel, Tailor, & Patel, 2018).

Future Directions

The future directions for these types of compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S.ClH/c1-5-18(6-2)10-9-16-15-17-13-11(3)7-8-12(4)14(13)19-15;/h7-8H,5-6,9-10H2,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVAUYUVTFRYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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